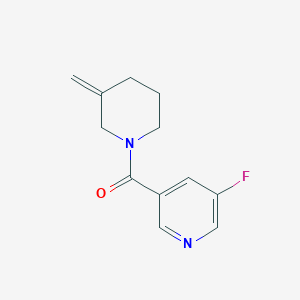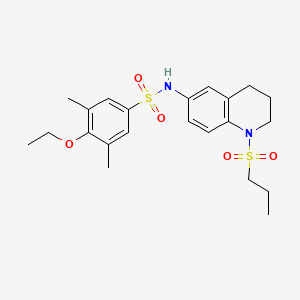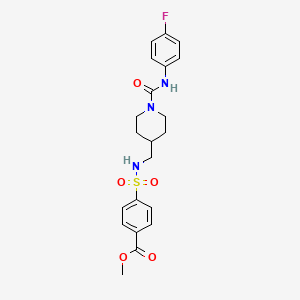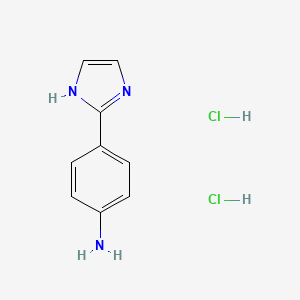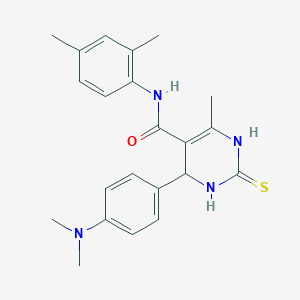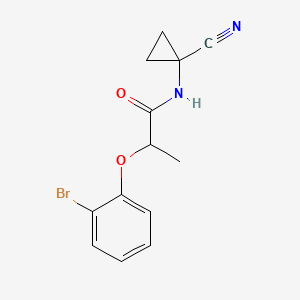
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group, a cyanocyclopropyl group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide typically involves the following steps:
Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromophenoxy)propanoic acid: The 2-bromophenol is reacted with 2-bromopropanoic acid under basic conditions to form the ester, which is then hydrolyzed to yield the acid.
Synthesis of 1-cyanocyclopropane: This involves the reaction of cyclopropane with cyanogen bromide in the presence of a base.
Amidation reaction: The final step involves the reaction of 2-(2-bromophenoxy)propanoic acid with 1-cyanocyclopropane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Reduction reactions: The nitrile group in the cyanocyclopropyl moiety can be reduced to an amine.
Oxidation reactions: The propanamide backbone can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Reduction reactions: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Oxidation reactions: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Substitution reactions: Products include various substituted phenoxy derivatives.
Reduction reactions: Products include amines and other reduced derivatives.
Oxidation reactions: Products include carboxylic acids and other oxidized derivatives.
科学研究应用
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the cyanocyclopropyl moiety may modulate the activity of certain proteins. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1-cyanocyclopropyl)propanamide
- 2-(2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide
- 2-(2-iodophenoxy)-N-(1-cyanocyclopropyl)propanamide
Uniqueness
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9(12(17)16-13(8-15)6-7-13)18-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBBPCZONNHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C#N)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
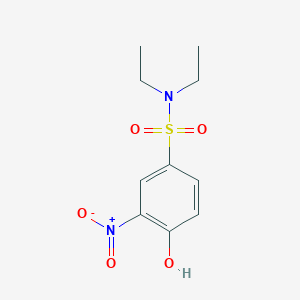
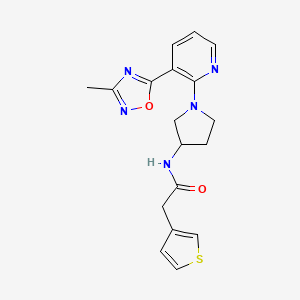
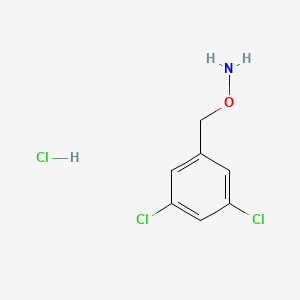
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)
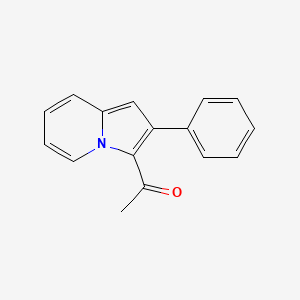
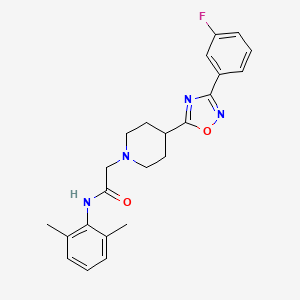
![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2634105.png)
